Ammonium bifluoride

Übersicht

Beschreibung

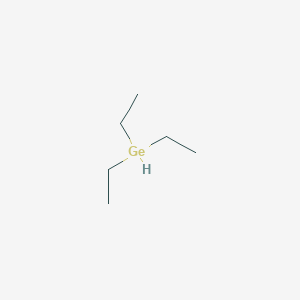

Ammonium bifluoride is an inorganic compound with the formula [NH4][HF2] or [NH4]F·HF . It is produced from ammonia and hydrogen fluoride . This colourless salt is a glass-etchant and an intermediate in a once-contemplated route to hydrofluoric acid .

Synthesis Analysis

Ammonium bifluoride is synthesized by reacting ammonia with hydrofluoric acid, resulting in the formation of ammonium fluoride. This ammonium fluoride is then further reacted with excess hydrofluoric acid to produce ammonium bifluoride .Molecular Structure Analysis

Ammonium bifluoride contains an ammonium cation ([NH4]+), and a bifluoride or hydrogen (difluoride) anion ([HF2]−). The centrosymmetric triatomic bifluoride anion features the strongest known hydrogen bond, with a F − H length of 114 pm .Chemical Reactions Analysis

Ammonium bifluoride is a component of some etchants. It attacks the silica component of glass: SiO2 + 4 [NH4][HF2] → SiF4 + 4 [NH4]F + 2 H2O .Physical And Chemical Properties Analysis

Ammonium bifluoride has a molar mass of 57.044 g·mol−1, appears as colourless crystals, and has a density of 1.50 g cm−3 . It has a melting point of 126 °C and decomposes at a boiling point of 240 °C . It is soluble in water (63g/100 ml at 20 °C) and slightly soluble in alcohol .Wissenschaftliche Forschungsanwendungen

Thermokinetic Analysis

Ammonium bifluoride’s thermal behavior has been studied using non-isothermal thermogravimetric analysis . The thermal analysis indicated that the gasification of this material begins in the solid state from 343 K, approximately, and continues after the melting point (398 K) in the liquid state . This research provides new insights into the thermal behavior and stability of ammonium bifluoride .

Synthesis of Complex Inorganic Fluorides

Ammonium bifluoride is used in the synthesis of complex inorganic fluorides . This application is significant in the scientific-technological field .

Organic Synthesis

Ammonium bifluoride is widely used in organic synthesis . It can be used for deprotection of hydroxyl protected groups (esp. Silyl protection) . It is also used for introducing F & N atoms into organic molecules .

Fabrication of Two-Dimensional Materials (MXenes)

Ammonium bifluoride plays a role in the fabrication of two-dimensional materials, known as MXenes . These materials have unique properties and potential applications in various fields .

Surface Modification

Ammonium bifluoride is used for surface modification . This process can alter the physical and chemical properties of the surface, enhancing its performance in specific applications .

Digestion of Refractory Materials

Ammonium bifluoride is used in the digestion of refractory materials . This process involves breaking down materials that are resistant to heat, wear, etc., which is crucial in certain industrial processes .

Recovery of Valuable Metals from Minerals

Ammonium bifluoride is used in the recovery of valuable metals from minerals . This application is particularly important in the mining industry .

Geological Analytical Determinations

Ammonium bifluoride is used in geological analytical determinations . This involves the use of various techniques to analyze geological materials, aiding in the understanding of Earth’s structure and history .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

azanium;fluoride;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2FH.H3N/h2*1H;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBCYCWRDBDGBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].F.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2H.H4N, NH4HF2, F2H5N | |

| Record name | AMMONIUM BIFLUORIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM BIFLUORIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2431 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12125-01-8 (Parent), 7664-39-3 (Parent) | |

| Record name | Ammonium bifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001341497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9029645 | |

| Record name | Ammonium hydrogen difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.044 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium bifluoride, solid appears as a white crystalline solid. Soluble in water. Corrosive to tissue. Used to sterilize food processing equipment, in chemical analysis, for electroplating and for many other uses., Ammonium bifluoride solution is the white crystalline solid dissolved in water. It is corrosive to metals and tissue. It is used in ceramics., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White crystals, soluble in water; [CAMEO] Hygroscopic; Available as flakes, granules, and solutions; Impurities at <1% include hydrogen fluoride and ammonium fluoride; [CHEMINFO] | |

| Record name | AMMONIUM BIFLUORIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM BIFLUORIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2431 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium fluoride ((NH4)(HF2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium bifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2015 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

463.1 °F at 760 mmHg (Decomposes at 446 °F) (USCG, 1999), 240 °C (decomposes) | |

| Record name | AMMONIUM BIFLUORIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM BIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in 90% ethanol = 1.73X10+5 mg/L, In water, 6.02X10+5 mg/L at 20 °C | |

| Record name | AMMONIUM BIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.5 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.50 g/cu cm | |

| Record name | AMMONIUM BIFLUORIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM BIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Since approximately two-thirds of this agent is fluoride, most of its toxicity is relatable to fluoride at a cellular level; fluoride binds to serum calcium (thus causing hypocalcemia) and decreases oxygen consumption; also causes direct mucosal damage., Inhibition of one or more enzymes controlling cellular glycolysis (and perhaps resp) may result in a critical lesion. ... Binding or precipitation of calcium as calcium fluoride ... suggested as mechanism underlying many diverse signs and symptoms in fluoride poisoning, particularly if death is delayed. ... At least in some species fluoride interferes with both contractile power of heart and the mechanism of beat in a way that cannot be ascribed to hypocalcemia. /Fluoride/, The mechanism for acute lethality at high fluoride dose levels is not fully defined. It is believed that certain essential enzymatic reactions may be blocked and there may be interference with the origin and transmission of nerve impulses. The metabolic roles of calcium and physical damage to the kidney and the mucosa of the stomach and intestine are also believed to be associated with the acute lethality mechanism. Fluoride interacts with bones and teeth by replacing hydroxyl or bicarbonate ions in hydroxyapatite to form fluorohydroxyapatite. Fluoride may function as an essential key to bring about precipitation or nucleation of the apatite lattice in an oriented fashion on collagen fibers. Accretion of new mineral continues, and fluoride, brought to the surfaces of newly formed crystals by the extracellular fluid, replaces the hydroxyl ion. As crystal growth continues, fluoride is incorporated into inner layers of the crystals as well as on the surface. Remodeling of the bone structure takes place by an interplay of osteoclastic resorption of old bone and osteoblastic deposition of new bone. The presence of fluorohydroxyapatite increases the crystalline structure of the bone and reduces its solubility. Available evidence suggests that dental fluorosis results from toxic effects of fluoride on the epithelial enamel organ. Specifically, several investigators have shown that ameloblasts are susceptible to fluoride. Dental staining often accompanies fluorosis but does not itself determine the degree of fluorosis. The staining is believed to be due to the oxidation of organic material in defective enamel or the penetration of hypoplastic sections of enamel by food pigments. /Fluoride/ | |

| Record name | AMMONIUM BIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Ammonium bifluoride | |

Color/Form |

Rhombic or tetragonal crystals, Orthorhombic crystals, White crystals | |

CAS RN |

1341-49-7 | |

| Record name | AMMONIUM BIFLUORIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM BIFLUORIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2431 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium bifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001341497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium fluoride ((NH4)(HF2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium hydrogen difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium hydrogendifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM BIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2M215358O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM BIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

258 °F (USCG, 1999), 125.6 °C | |

| Record name | AMMONIUM BIFLUORIDE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM BIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

A: Ammonium bifluoride effectively dissolves metal oxides through the formation of soluble fluoro-complexes. This property is widely utilized in various applications, including the removal of oxide layers from metal surfaces. [, , ]

A: Ammonium bifluoride is frequently employed as an etchant for quartz and other materials. Its etching action is attributed to the dissolution of the target material via the formation of soluble fluoride complexes. The morphology of the etched surfaces is influenced by factors such as etching time, temperature, and concentration of the ammonium bifluoride solution. [, ]

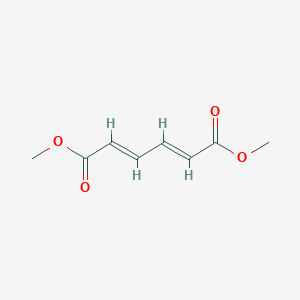

A: Ammonium bifluoride has the molecular formula NH4HF2 and a molecular weight of 57.04 g/mol. []

A: Yes, ammonium bifluoride has been demonstrated to be an effective catalyst for the synthesis of quinoxalines and pyrido[2,3-b]pyrazines. This catalytic activity is attributed to its ability to activate the carbonyl groups of the reactants, facilitating the cyclocondensation reaction. []

A: Density functional theory (DFT) calculations have been employed to investigate the catalytic mechanism of ammonium bifluoride in organic reactions. These calculations provide insights into the interaction between the catalyst and reactants, facilitating the understanding of the reaction pathway and selectivity. []

A: While specific SAR studies focusing on ammonium bifluoride derivatives are limited in the provided literature, it is generally understood that alterations in the cationic or anionic components of the salt could influence its reactivity, solubility, and overall properties. [, ]

A: Research indicates that ammonium bifluoride, while effective in controlling bacterial contamination during rum production, can negatively impact yeast propagation and viability at higher concentrations. This highlights the importance of optimizing its concentration to balance its antimicrobial benefits with its potential adverse effects on yeast. []

A: Ammonium bifluoride is a corrosive substance and requires careful handling. It is crucial to wear appropriate personal protective equipment, such as gloves and eye protection, to prevent skin and eye contact. Proper ventilation is essential to avoid inhalation of the fumes. [, , ]

A: Ammonium bifluoride is a known irritant and can cause severe burns upon skin contact. Ingestion can lead to fluoride poisoning, potentially resulting in life-threatening cardiac arrhythmias. [, ]

A: Various analytical techniques, including X-ray diffraction (XRD), scanning electron microscopy (SEM), inductively coupled plasma mass spectrometry (ICP-MS), and thermogravimetric analysis (TGA), are employed to characterize ammonium bifluoride, monitor its reactions, and analyze the resulting products. [, , , ]

A: Yes, the release of fluoride-containing effluents from industrial processes utilizing ammonium bifluoride can pose environmental risks. Research emphasizes the importance of optimizing the use of ammonium bifluoride and implementing effective waste management strategies to minimize its environmental impact. [, ]

A: The solubility of ammonium bifluoride in water increases with temperature. This property is exploited in its production, where crystallization is induced by cooling a concentrated solution. [, , ]

A: While ammonium bifluoride offers advantages in certain applications, alternative fluorinating agents like anhydrous hydrogen fluoride, potassium bifluoride, and other fluorinating salts are also employed. The choice of the most suitable fluorinating agent depends on factors such as cost, reactivity, and specific application requirements. [, , ]

A: Researchers are actively exploring methods for the efficient recovery and recycling of fluorine from industrial byproducts, such as fluosilicic acid, for the production of ammonium bifluoride. This not only reduces reliance on virgin resources but also provides a sustainable solution for managing fluorine-containing waste streams. [, , , ]

A: Advanced analytical instrumentation, such as XRD, SEM, ICP-MS, and TGA, is essential for characterizing ammonium bifluoride and analyzing its reactions and products. Furthermore, access to controlled environments, such as glove boxes, may be necessary for handling this corrosive and moisture-sensitive compound. Computational resources are valuable for conducting theoretical calculations and simulations to support experimental findings. [, , ]

A: The diverse applications of ammonium bifluoride necessitate collaborations among scientists from various disciplines, including chemistry, materials science, engineering, and environmental science. These collaborations foster the development of innovative and sustainable solutions for existing challenges, such as finding environmentally friendly methods for extracting valuable metals from ores, developing efficient recycling processes, and designing new materials with improved properties. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.